2-deuterio-4-fluoro-N,N-dimethylaniline
Description
2-Deuterio-4-fluoro-N,N-dimethylaniline is a deuterated aromatic amine with a fluorine substituent at the para position and deuterium at the ortho position of the benzene ring. The N,N-dimethyl groups enhance electron-donating properties, making the compound valuable in mechanistic studies, pharmaceutical synthesis, and materials science. Deuterium incorporation at the 2-position introduces isotopic effects, such as altered bond vibrational frequencies (C–D vs. The fluorine atom at the 4-position modulates electronic properties, influencing reactivity and intermolecular interactions .
Properties
Molecular Formula |
C8H10FN |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-deuterio-4-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C8H10FN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3/i5D |
InChI Key |
YJEHCGOJNJUOII-UICOGKGYSA-N |
Isomeric SMILES |
[2H]C1=CC(=CC=C1N(C)C)F |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Preparation of N,N-Dimethylanilines
Specific Preparation Methods for 2-Deuterio-4-fluoro-N,N-dimethylaniline
Method 1: Halogenation of N,N-Dimethylaniline N-Oxides Followed by Deuteration
A highly selective method for preparing 4-halogenated N,N-dimethylanilines involves the use of N,N-dimethylaniline N-oxides as substrates. Treatment of these N-oxides with halogenating agents such as thionyl bromide or other halogen sources leads to selective substitution at the 4-position.
-
- Prepare the N-oxide of N,N-dimethylaniline.
- React with thionyl bromide or analogous fluorinating agents under controlled conditions to introduce the halogen at the 4-position.
- Subsequent reduction of the N-oxide restores the aniline functionality.
-
- The 2-position deuterium can be introduced by ortho-metalation of the halogenated N,N-dimethylaniline followed by quenching with deuterium oxide (D2O).
- Alternatively, deuterium exchange can be performed under acidic or basic conditions in deuterated solvents.
-
- This method yields high regioselectivity for the 4-position halogenation with minimal formation of 2-substituted isomers.
- Yields of isolated 4-halogenated N,N-dimethylanilines can reach up to 69% under optimized conditions.
Method 2: Directed Ortho-Metalation and Deuteration of 4-Fluoro-N,N-Dimethylaniline
Another approach involves:
- Starting from commercially available or synthesized 4-fluoro-N,N-dimethylaniline.
- Performing directed ortho-metalation (using strong bases such as butyllithium or lithium diisopropylamide) at the 2-position.
Quenching the resulting organometallic intermediate with deuterium oxide (D2O) to introduce deuterium at the 2-position.
-
- High regioselectivity for ortho position due to the directing effect of the amino group.
- Efficient incorporation of deuterium.
-
- Requires careful control of reaction temperature and moisture exclusion.
- Organolithium reagents are moisture sensitive and require inert atmosphere.
-
- Solvent: Anhydrous tetrahydrofuran or ether.
- Temperature: −78 °C to 0 °C during metalation step.
- Quenching with excess D2O.
Method 3: Synthesis via Halogenated Aniline Precursors and Subsequent N,N-Dimethylation and Deuteration
- Step 1: Synthesize or procure 4-fluoroaniline.
- Step 2: Perform N,N-dimethylation of 4-fluoroaniline using methylating agents such as formaldehyde and formic acid (Eschweiler–Clarke methylation) or methyl iodide with a base.
Step 3: Introduce deuterium at the 2-position by directed ortho-metalation and quenching with D2O.
-
- The Eschweiler–Clarke methylation is mild and avoids over-alkylation.
- Ortho-metalation requires strong bases and low temperatures.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents/Conditions | Deuterium Introduction | Yield (%) | Selectivity | Notes |
|---|---|---|---|---|---|---|
| 1 | N,N-Dimethylaniline N-oxide | Thionyl halide (e.g., SOBr2), reduction steps | Ortho-metalation + D2O quench | Up to 69% | High 4-position selectivity | Requires N-oxide preparation and reduction |
| 2 | 4-Fluoro-N,N-dimethylaniline | Butyllithium or LDA, anhydrous solvent, low T | Quenching with D2O | Moderate | High ortho selectivity | Sensitive to moisture, requires inert atmosphere |
| 3 | 4-Fluoroaniline | Eschweiler–Clarke methylation or methyl iodide | Ortho-metalation + D2O quench | Moderate | Good | Multi-step synthesis, mild methylation |
Purification and Characterization
- Purification: Flash chromatography on silica gel using solvent mixtures such as pentane/ethyl acetate with a small amount of triethylamine is commonly employed to isolate pure products.
- Characterization:
- Nuclear magnetic resonance spectroscopy (NMR) confirms the presence of deuterium by the disappearance or alteration of proton signals at the 2-position.
- Mass spectrometry verifies the molecular weight increase due to deuterium.
- Infrared spectroscopy (IR) and melting point determination further support compound identity.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-N,N-dimethylaniline-2-D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride are used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of 4-fluoro-N,N-dimethylnitrosoaniline or 4-fluoro-N,N-dimethylnitroaniline.
Reduction: Formation of 4-fluoro-N,N-dimethylamine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-Fluoro-N,N-dimethylaniline-2-D has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-N,N-dimethylaniline-2-D involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the fluorine atom and the dimethylamino group influence the reactivity of the aromatic ring. These interactions can lead to the formation of various biologically active compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted N,N-Dimethylanilines
Key Compounds:
- 4-Fluoro-N,N-dimethylaniline (4-FDMA)
- 4-Bromo-N,N-dimethylaniline (4-BrDMA)
- 4-Chloro-N,N-dimethylaniline (4-ClDMA)
Structural and Electronic Differences:
Density functional theory (DFT) studies reveal distinct electronic properties due to halogen electronegativity and size:
Reactivity Trends:
Positional Isomers: 3-Fluoro vs. 4-Fluoro Derivatives
Deuterated vs. Non-Deuterated Analogues
- Kinetic Isotope Effects (KIE) : Reactions involving C–H(D) bond breaking (e.g., hydrogen abstraction) show KIE values (kH/kD) of 2–7, depending on the mechanism .
- Vibrational Spectroscopy : C–D stretching (~2100 cm⁻¹) vs. C–H (~3000 cm⁻¹) in IR/Raman spectra .
- Stability : Deuterium’s stronger bond (C–D vs. C–H) may enhance thermal stability, as seen in deuterated pharmaceuticals .
Donor Groups in Dye-Sensitized Solar Cells (DSSCs)
- N,N-Dimethylaniline vs. Triphenylamine :
- N,N-Dimethylaniline-based dyes achieve ~8.2% device efficiency, comparable to triphenylamine derivatives, but require higher concentrations of co-adsorbents (e.g., CDCA) to reduce aggregation .
- 2-Deuterio-4-FDMA : Deuteration may fine-tune aggregation behavior or electron-donating capacity, though experimental validation is needed .
Q & A
Q. What are the key synthetic routes for preparing 2-deuterio-4-fluoro-N,N-dimethylaniline, and how does isotopic labeling impact reaction optimization?
- Methodological Answer : The synthesis typically involves selective deuteration of the parent compound, 4-fluoro-N,N-dimethylaniline (FDMA), using deuterated reagents such as D₂O or deuterated acids under controlled conditions. For example, halogen-deuterium exchange reactions at the ortho position can be achieved via sodium-mediated metallation followed by quenching with deuterated iodine . Isotopic labeling requires precise stoichiometric control and inert atmospheres to minimize proton contamination. Reaction progress should be monitored using GC-MS or LC-NMR to confirm deuteration efficiency and positional specificity .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H NMR reveals deuterium incorporation via the absence of proton signals at the ortho position. ¹⁹F NMR confirms fluorine retention, while ²H NMR quantifies isotopic purity .
- IR/Raman : Vibrational modes of the C-D bond (~2100–2200 cm⁻¹) distinguish it from C-H bonds. Fluorine substitution alters aromatic ring vibrations, detectable via ring deformation bands .
- Mass Spectrometry : High-resolution MS (HRMS) identifies isotopic patterns (e.g., M+1 peaks for deuterium) and fragmentation pathways .
Q. What safety protocols are critical when handling fluorinated and deuterated aromatic amines like this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, fume hoods) to avoid dermal/ocular exposure, as fluorinated amines can penetrate lipid membranes .
- Store deuterated compounds in airtight, light-resistant containers to prevent isotopic exchange or degradation.
- Dispose of waste via specialized chemical treatment facilities to prevent environmental release of fluorinated byproducts .
Advanced Research Questions
Q. How do computational methods resolve contradictions in the photophysical behavior of 4-fluoro-N,N-dimethylaniline derivatives, and what insights apply to the deuterated analog?
- Methodological Answer : Discrepancies in fluorescence mechanisms (e.g., charge transfer vs. planar emission) are addressed using:
- TDDFT/ADC(2) : Simulate excited-state geometries and compare with experimental emission spectra. For FDMA, TDDFT/B3LYP erroneously predicts twisted intramolecular charge transfer (TICT), while ADC(2) correctly identifies planar S₁→S₀ emission .
- Solvent Modeling : Continuum solvation models (e.g., PCM) account for solvent polarity effects on fluorescence quantum yields .
- Isotopic Effects : Deuteration reduces vibrational coupling, potentially enhancing fluorescence lifetime in the deuterated analog .
Q. What mechanistic pathways explain the regioselectivity of metalation reactions in N,N-dimethylaniline derivatives, and how does deuteration influence these pathways?
- Methodological Answer :
- Sodium-Zincate Systems : Meta-metallation of FDMA derivatives occurs via a bimetallic intermediate (e.g., [(TMEDA)₂Na][ZnR₃]), where steric and electronic factors favor deprotonation at the ortho/meta positions .
- Deuteration Effects : Kinetic isotope effects (KIEs) slow proton/deuteron transfer rates, altering regioselectivity ratios (e.g., ortho:meta:para) in halogenation or coupling reactions .
Q. How do metabolic pathways of N,N-dimethylaniline derivatives inform toxicity studies for fluorinated/deuterated analogs?
- Methodological Answer :
- In Vitro Metabolism : Liver microsomes catalyze N-demethylation and N-oxidation via cytochrome P450 and flavin-containing monooxygenases (FMOs), respectively .
- Deuterium Effects : Deuteration at reactive positions (e.g., ortho) can reduce metabolic clearance (deuterium isotope effect) or stabilize metabolites, impacting toxicity profiles .
- Analytical Workflow : Use LC-MS/MS to track deuterated metabolites (e.g., deuterated N-methylaniline) and compare pharmacokinetics with non-deuterated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
